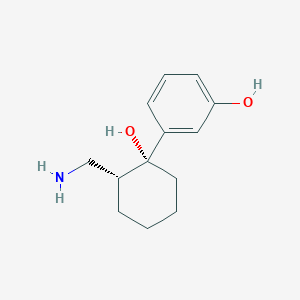

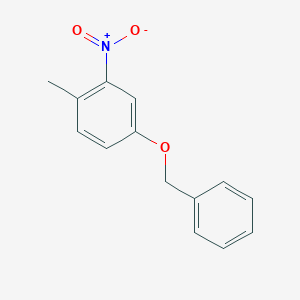

2-((Dibenzylamino)methyl)cyclohexanone hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-((Dibenzylamino)methyl)cyclohexanone hydrochloride" involves complex reactions. For instance, the synthesis of photoactive and photosensitive polymers derived from cyclohexanone demonstrates the intricate processes involved in creating compounds with specific functional properties. These processes include condensation reactions and the use of catalysts such as boric acid and HCl, highlighting the chemical versatility and the potential for generating a wide range of related compounds (Rajkotia, 2012); (Balaji & Murugavel, 2011).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing detailed insights into their spatial configuration. These studies show the importance of the cyclohexanone ring's conformation and its impact on the compound's overall structural stability and behavior (Kutulya et al., 2008).

Chemical Reactions and Properties

Research on dibenzylamino-1-methylcyclohexanol and its isomers has unveiled their stereochemistry and unusual conformational behavior, contributing to the understanding of their chemical reactions and properties. These findings are pivotal for further chemical manipulations and applications of such compounds (Jones et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, viscosity, and thermal behavior, have been extensively studied. These properties are crucial for determining the practical applications and processing conditions of the compounds (Balaji & Murugavel, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, have been explored through various reactions and characterizations. For example, the reaction of dibenzalcyclohexanone with hydroxylamine hydrochloride illustrates the compound's reactivity and the formation of distinct products, shedding light on its chemical behavior and potential applications (Dlaz et al., 1989).

Scientific Research Applications

Enzyme Induction : Cyclohexanol, when combined with albendazole, effectively induces CYP enzymes. This activation is significant for environmental mutagens and carcinogens, showing the highest mutagenic potency with 2-aminofluorene and N-nitrosodipropylamine (Escobar-García et al., 2001).

Antimicrobial Activities : Novel derivatives synthesized from 2,6-dibenzylidene-3-methylcyclohexanone, a compound related to 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride, demonstrate promising antimicrobial activities (Hawas et al., 2012).

Antioxidant Activity : A dibenzylidene-cyclohexanone analog has shown superior antioxidant activity, even more effective than vitamin E (Ritmaleni et al., 2022).

Conformational Behavior : Isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol display unique conformational behavior in both solution and solid-state (Jones et al., 2016).

Cytotoxic Properties : (E)-2-benzylidenecyclohexanone (Ia) exhibits significant cytotoxic properties and potent inhibitory effects on yeast mitochondrial function (Dimmock et al., 1976).

Pharmaceutical Intermediates : The synthesis of 2-(dimethylamino)methyl cyclohexanone, an intermediate in tramadol hydrochloride, is optimized under specific conditions (Wang Xiu-lan, 2007).

Acidochromic Behavior : Substituted 2,6-dibenzylidene cyclohexanone-based bischalcone derivatives show significant acidochromic behavior due to preferential protonation of the chromophic N,N-dimethylamino group (Badal et al., 2020).

Chemical Synthesis : Cyclohexanone enamines react with diacyldi-imides to produce monocycloaddition products (Marchetti, 1978).

Pharmaceutical Analysis : A new method for determining 2-[(dimethylamino)methyl]cyclohexanone in tramadol is developed for low ppm determination in pharmaceutical formulations (Medvedovici et al., 2004).

Polymer Supported Reactions : Polymers with (S)-2-aminoalkoxy groups can achieve high enantiomeric excesses in α-methylation reactions (Mcarthur et al., 1982).

Safety And Hazards

Safety precautions for handling this compound include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area6. It’s also recommended to wear protective gloves, clothing, and eye/face protection6.

Future Directions

As a versatile compound used in various scientific research, 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride has potential for further exploration in organic synthesis and medicinal chemistry1.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

properties

IUPAC Name |

2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLHJZKKRMZUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327453 | |

| Record name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride | |

CAS RN |

102596-84-9 | |

| Record name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)